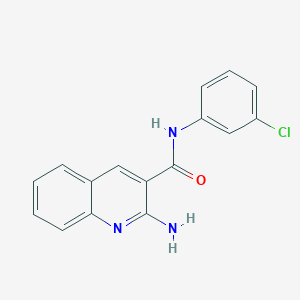
2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide” is an aromatic compound with a molecular weight of 297.74 and a molecular formula of C16H12ClN3O . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide” consists of 16 carbon atoms, 12 hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom . Further structural characterization may be obtained through techniques such as IR, HR-ESI-MS, 1H- and 13C-NMR spectra, and single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
“2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide” has a molecular weight of 297.74 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are 297.0668897 g/mol . Its Topological Polar Surface Area is 68 Ų .Aplicaciones Científicas De Investigación
- Researchers have explored the antiviral potential of indole derivatives, including quinoline-based compounds. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- Additionally, Schiff bases derived from quinoline motifs have been studied for their anti-HIV-1 activity .
- Quinoline derivatives have attracted attention in cancer research due to their diverse mechanisms of action.
Antiviral Activity
Anticancer Potential
Direcciones Futuras
The future directions for “2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide” could involve further studies to elucidate its synthesis, chemical reactions, and mechanism of action. It could also be interesting to explore its potential applications in the treatment of diseases, given the promising results shown by structurally related compounds .
Mecanismo De Acción
Target of Action
The primary target of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is HDAC4 , a histone deacetylase . HDAC4 is part of the HDAC4/NCoR1/HDAC3 complex, which is involved in the transcriptional activation of HIF-1α and the repression of MEF-2 target genes . These genes are crucial for adaptive survival signaling in the compromised tumor microenvironment .
Mode of Action
2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide acts by allosterically binding to HDAC4 . This binding prevents the formation of the HDAC4/NCoR1/HDAC3 complex, thereby disrupting HIF-1α transcriptional activation and repressing MEF-2 target genes . This disruption leads to a decrease in adaptive survival signaling in the tumor microenvironment .
Biochemical Pathways
The compound affects the HDAC4/HIF-1α/MEF-2-dependent adaptive survival signaling pathway . By inhibiting the formation of the HDAC4/NCoR1/HDAC3 complex, it disrupts the transcriptional activation of HIF-1α and the repression of MEF-2 target genes . This disruption leads to a decrease in adaptive survival signaling, which is crucial for tumor survival in a compromised microenvironment .
Pharmacokinetics
It is known that the compound is orally active
Result of Action
The result of the compound’s action is a decrease in adaptive survival signaling in the tumor microenvironment . This decrease is due to the disruption of HIF-1α transcriptional activation and the repression of MEF-2 target genes . This can lead to a decrease in tumor survival and growth .
Action Environment
The action of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is influenced by the tumor microenvironment . The compound is most effective in a compromised tumor microenvironment, where adaptive survival signaling is crucial for tumor survival
Propiedades
IUPAC Name |
2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-11-5-3-6-12(9-11)19-16(21)13-8-10-4-1-2-7-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMFRTKBPBZPBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


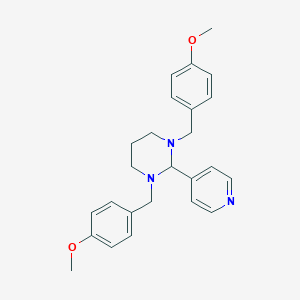
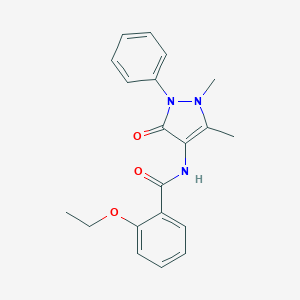
![6-Amino-3-(4-ethoxy-3-methoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B395220.png)
![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B395222.png)
![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B395223.png)
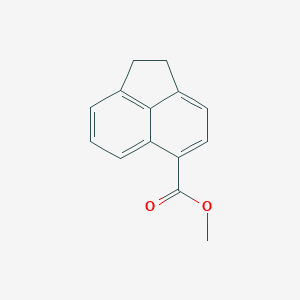
![N-cyclohexyl-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B395227.png)
![Methyl 2-(acetylamino)-2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-3,3,3-trifluoropropanoate](/img/structure/B395228.png)
![10-benzoyl-3-(2-furyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B395231.png)
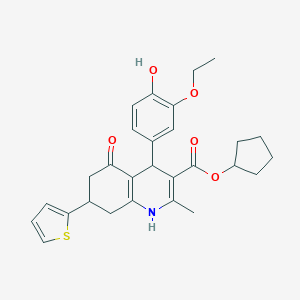
![N-(3-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-acetamide](/img/structure/B395236.png)
![2,4,6-trimethyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B395237.png)
![2,5-dimethyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B395238.png)